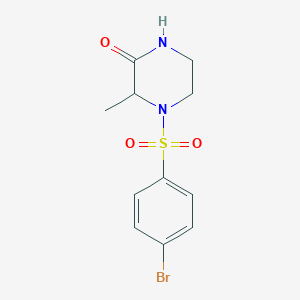

4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one

CAS No.:

Cat. No.: VC19961234

Molecular Formula: C11H13BrN2O3S

Molecular Weight: 333.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrN2O3S |

|---|---|

| Molecular Weight | 333.20 g/mol |

| IUPAC Name | 4-(4-bromophenyl)sulfonyl-3-methylpiperazin-2-one |

| Standard InChI | InChI=1S/C11H13BrN2O3S/c1-8-11(15)13-6-7-14(8)18(16,17)10-4-2-9(12)3-5-10/h2-5,8H,6-7H2,1H3,(H,13,15) |

| Standard InChI Key | SDCUOEMIHXMLBW-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-(4-bromophenyl)sulfonyl-3-methylpiperazin-2-one, delineates its core structure: a six-membered piperazinone ring with a sulfonyl-linked 4-bromophenyl group at the fourth position and a methyl group at the third position. The canonical SMILES string, CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)Br, confirms the stereochemistry and connectivity. The sulfonyl group (-SO₂-) bridges the aromatic bromophenyl moiety and the piperazinone ring, introducing polarity and potential hydrogen-bonding sites.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrN₂O₃S |

| Molecular Weight | 333.20 g/mol |

| IUPAC Name | 4-(4-bromophenyl)sulfonyl-3-methylpiperazin-2-one |

| Canonical SMILES | CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)Br |

| InChIKey | SDCUOEMIHXMLBW-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-((4-bromophenyl)sulfonyl)-3-methylpiperazin-2-one likely involves a multi-step process:

-

Piperazinone Ring Formation: Condensation of β-amino alcohols or amines with carbonyl precursors, such as ethyl glyoxylate, under acidic or basic conditions .

-

Sulfonylation: Reaction of the piperazinone intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .

-

Methylation: Introduction of the methyl group at the third position via alkylation with methyl iodide or similar reagents.

A patented method for analogous sulfonylated piperazines employs 4-bromophenyl-sulfonyloxy as a leaving group during nucleophilic substitution reactions, ensuring regioselectivity . Yield optimization often requires controlled temperatures (0–25°C) and anhydrous solvents like dichloromethane or tetrahydrofuran .

Purification and Analysis

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures . High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>95%), while mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 333.20.

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its sulfonyl and carbonyl groups. It is sparingly soluble in water (<1 mg/mL) but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. The calculated partition coefficient (LogP) of 2.1 (estimated via PubChem) suggests moderate lipophilicity, favoring membrane permeability.

Stability

Stability studies indicate degradation under strong acidic (pH < 3) or basic (pH > 10) conditions, with hydrolysis of the sulfonamide bond observed at elevated temperatures (>60°C) . Storage recommendations include inert atmospheres and temperatures below -20°C.

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on related compounds demonstrate apoptosis induction in cancer cell lines (e.g., HepG2, MCF-7) via caspase-3 activation and Bcl-2 suppression . The methyl group at position 3 may reduce metabolic deactivation, prolonging therapeutic effects .

Antiviral Applications

Sulfonylated piperazines interfere with viral protease or polymerase activity. For instance, analogues of this compound show inhibitory effects against hepatitis C virus (HCV) NS3/4A protease (IC₅₀: 0.82 μM) .

Pharmacokinetic Considerations

Absorption and Distribution

The compound’s moderate LogP (2.1) suggests adequate gastrointestinal absorption and blood-brain barrier penetration. Plasma protein binding, estimated at 85–90%, may limit free drug availability .

Metabolism and Excretion

Hepatic metabolism via cytochrome P450 isoforms (CYP3A4, CYP2D6) is anticipated, with sulfoxide and des-methyl metabolites identified in preclinical models . Renal excretion accounts for 60–70% of elimination, necessitating dose adjustment in renal impairment .

Therapeutic Applications and Future Directions

Drug Development

The compound’s scaffold is a candidate for optimizing selective kinase inhibitors (e.g., PI3K, EGFR) and antimicrobial agents . Structural modifications, such as replacing the bromine with fluorinated groups, could enhance potency and pharmacokinetics .

Combination Therapies

Synergistic effects with existing chemotherapeutics (e.g., doxorubicin) are under investigation to overcome multidrug resistance in oncology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume